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molecular formula C8H7N3 B1355029 2,7-Naphthyridin-1-amine CAS No. 27225-00-9

2,7-Naphthyridin-1-amine

Cat. No. B1355029
M. Wt: 145.16 g/mol
InChI Key: SLEZIMBNRWWQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09382244B2

Procedure details

Bromination gives 4-bromo-2,7-naphthyridin-1(2H)-one CAS 959558-27-1, which is converted into 4-bromo-1-chloro-2,7-naphthyridine by chlorinating compounds, such as POCl3 and/or PCl5. Reaction with ammonia or ammonia equivalents gives 2,7-naphthyridin-1-ylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:11]2[C:6](=[CH:7][N:8]=[CH:9][CH:10]=2)[C:5](Cl)=[N:4][CH:3]=1.O=P(Cl)(Cl)Cl.P(Cl)(Cl)(Cl)(Cl)Cl.[NH3:24]>>[C:5]1([NH2:24])[C:6]2[C:11](=[CH:10][CH:9]=[N:8][CH:7]=2)[CH:2]=[CH:3][N:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CN=C(C2=CN=CC=C12)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=NC=CC2=CC=NC=C12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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